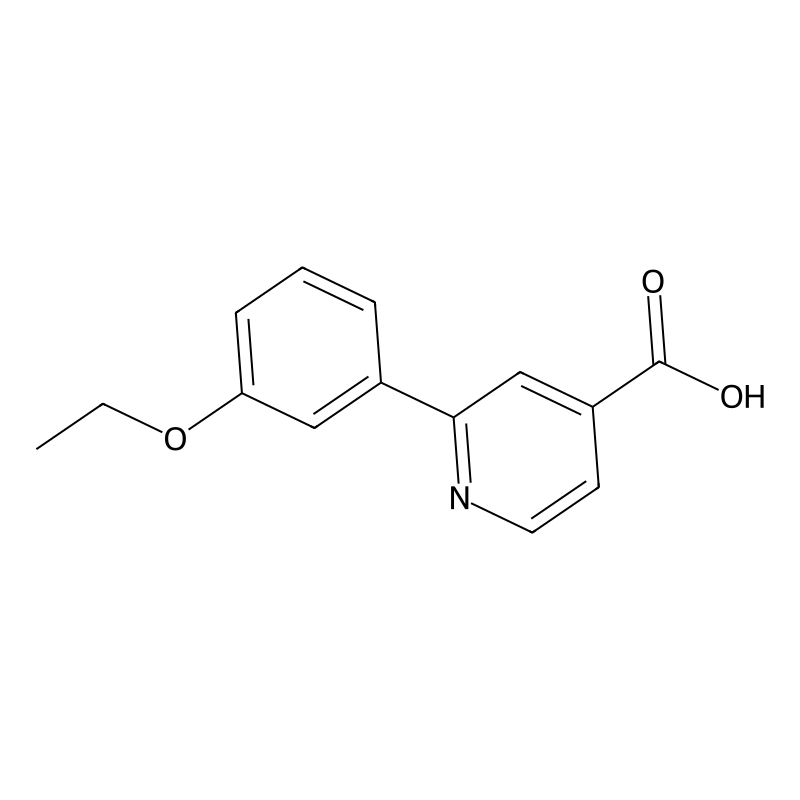

2-(3-Ethoxyphenyl)isonicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Ligand Design: The isonicotinic acid group in 2-EPI is a common scaffold found in various ligands. Ligands are molecules that bind to specific receptors or enzymes. Research efforts might explore if 2-EPI can bind to certain targets of interest, potentially leading to the development of new drugs or probes for biological studies [].

- Material Science Applications: The aromatic rings and carboxylic acid functionality in 2-EPI suggest potential applications in material science. For instance, researchers might investigate if 2-EPI can be incorporated into polymers or other materials with specific properties [].

2-(3-Ethoxyphenyl)isonicotinic acid is a chemical compound characterized by its unique structure, which includes an ethoxy group attached to a phenyl ring and an isonicotinic acid moiety. The compound has the chemical formula CHNO and a CAS number of 1262005-38-8. Its systematic name reflects its structural components, where the isonicotinic acid provides a pyridine-like structure that contributes to its chemical reactivity and biological activity.

- Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. This reaction can be facilitated by various oxidizing agents.

- Esterification: The carboxylic acid group in isonicotinic acid can react with alcohols to form esters, which may have different biological properties.

- Nucleophilic Substitution: The presence of the nitrogen atom in the isonicotinic acid structure allows for nucleophilic substitution reactions, where nucleophiles can replace substituents on the aromatic ring.

The biological activity of 2-(3-Ethoxyphenyl)isonicotinic acid has been of interest in medicinal chemistry. Preliminary studies suggest that it may exhibit:

- Antimicrobial Properties: Similar compounds have shown activity against various bacterial strains, indicating potential for use in antibiotic development.

- Anti-inflammatory Effects: The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Potential Anticancer Activity: Some derivatives of isonicotinic acid are known to have anticancer effects, suggesting that 2-(3-Ethoxyphenyl)isonicotinic acid could also be explored for similar applications.

The synthesis of 2-(3-Ethoxyphenyl)isonicotinic acid can be achieved through several methods:

- Condensation Reactions: The compound can be synthesized via condensation reactions between 3-ethoxyphenol and isonicotinic acid derivatives under acidic or basic conditions.

- Multi-step Synthesis: Starting from simpler precursors, a multi-step synthetic approach involving functional group transformations may be employed to construct the desired compound.

- Reflux Methods: Heating the reactants in a solvent such as ethanol or methanol under reflux conditions can facilitate the formation of 2-(3-Ethoxyphenyl)isonicotinic acid.

2-(3-Ethoxyphenyl)isonicotinic acid has several potential applications:

- Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound in drug discovery for antimicrobial or anti-inflammatory medications.

- Chemical Research: The compound can be used as a reagent in organic synthesis and chemical research to explore new reactions and compounds.

- Material Science: Its unique properties may allow it to be utilized in developing new materials with specific functionalities.

Interaction studies involving 2-(3-Ethoxyphenyl)isonicotinic acid are crucial for understanding its biological mechanisms. These studies often focus on:

- Protein Binding: Investigating how the compound interacts with various proteins can provide insights into its therapeutic potential and mechanism of action.

- Receptor Interactions: Understanding how this compound binds to specific receptors can elucidate its pharmacological effects and guide further drug development.

Several compounds share structural similarities with 2-(3-Ethoxyphenyl)isonicotinic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(3,5-Dichlorophenyl)isonicotinic acid | Contains dichlorophenyl instead of ethoxy | Potentially enhanced biological activity due to halogen substitution |

| Isonicotinic acid | Lacks the ethoxy group | Serves as a baseline for comparing biological activities |

| 4-(Ethoxyphenyl)isonicotinic acid | Ethoxy group on a different position | May exhibit different solubility and reactivity |

These comparisons highlight the uniqueness of 2-(3-Ethoxyphenyl)isonicotinic acid, particularly its potential enhanced biological activities due to the presence of the ethoxy group at the ortho position relative to the nitrogen atom in isonicotinic acid.